Daunosamine

描述

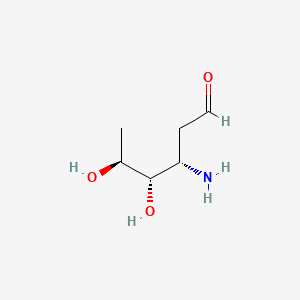

Structure

3D Structure

属性

IUPAC Name |

(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRFCZKZXBUNI-HCWXCVPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](CC=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19196-51-1 (HCl) | |

| Record name | Daunosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30895022 | |

| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26548-47-0 | |

| Record name | L-Daunosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26548-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daunosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of Daunosamine: A Technical Guide for Researchers

Daunosamine, a critical amino sugar component of the widely used anthracycline antibiotics, plays a pivotal role in the therapeutic efficacy of anticancer agents such as daunorubicin and doxorubicin. This technical guide provides an in-depth exploration of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, systematically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is a hexosamine derivative. Its structure is characterized by the absence of hydroxyl groups at positions 2 and 6, and the presence of an amino group at position 3, with a specific stereochemical configuration.

The structural representation of this compound can be depicted in several forms:

-

Linear Form (Fischer Projection): This projection illustrates the stereochemistry of the chiral centers in an acyclic representation. For L-daunosamine, the hydroxyl group on the highest numbered chiral carbon (C5) is on the left.

Fischer Projection of L-Daunosamine -

Cyclic Form (Haworth Projection): In solution, this compound predominantly exists in a cyclic pyranose form. The Haworth projection provides a two-dimensional representation of this ring structure.

Haworth Projection of α-L-Daunosaminopyranose

Key Identifiers:

-

IUPAC Name (Linear): (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal[1][2]

-

IUPAC Name (Pyranose): (3S,4S,5S)-4-amino-6-methyl-tetrahydropyran-2,5-diol[1]

-

CAS Number: 26548-47-0 (linear), 4305-54-8 (pyranose)[1]

-

SMILES: C--INVALID-LINK--N)O">C@@HO[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molar Mass | 147.174 g/mol | [1][2] |

| Boiling Point | 306.6 °C at 760 mmHg | [3] |

| Flash Point | 139.3 °C | [3] |

| Density | 1.236 g/cm³ | [3] |

| Vapor Pressure | 7.08E-05 mmHg at 25°C | [3] |

| Refractive Index | 1.518 | [3] |

Spectroscopic Data

-

Mass Spectrometry (dTDP-L-daunosamine): The experimentally determined m/z for the [M-H]⁻ ion is 530.09494 (calculated: 530.09463). This data is crucial for the characterization of intermediates in the biosynthesis of anthracyclines.

Role in Anthracycline Biosynthesis and Drug Action

This compound is a fundamental building block in the biosynthesis of anthracycline antibiotics. It is synthesized from D-glucose-1-phosphate through a series of enzymatic reactions and is then glycosidically linked to the aglycone moiety, such as daunomycinone, to form the final active drug. The amino group of this compound is critical for the biological activity of these drugs, as it is involved in their intercalation with DNA.

References

Daunosamine biosynthesis pathway in Streptomyces peucetius.

An In-depth Technical Guide to the Daunosamine Biosynthesis Pathway in Streptomyces peucetius

Introduction

This compound is a highly modified deoxysugar, specifically a 2,3,6-trideoxy-3-aminohexose, that constitutes the essential glycosidic component of the anthracycline antibiotics daunorubicin and doxorubicin.[1][2] These potent anticancer agents, produced by the Gram-positive bacterium Streptomyces peucetius, are used extensively in chemotherapy to treat a variety of solid and blood cancers.[1] The sugar moiety plays a critical role in the biological activity of these compounds, influencing their DNA intercalation and topoisomerase II inhibition mechanisms.[2][3] Understanding the biosynthesis of its activated precursor, thymidine diphosphate (TDP)-L-daunosamine, is paramount for efforts in metabolic engineering and the generation of novel anthracycline analogs with improved therapeutic profiles.

This guide provides a detailed examination of the genetic and biochemical pathway responsible for TDP-L-daunosamine synthesis in S. peucetius, presents quantitative data on key enzymatic steps, outlines relevant experimental methodologies, and visualizes the core processes for researchers and drug development professionals.

Genetic Framework of this compound Biosynthesis

The production of doxorubicin and its precursors is orchestrated by a large biosynthetic gene cluster (BGC) in S. peucetius.[4] The genes responsible for the synthesis of the TDP-L-daunosamine moiety are integral to this cluster. The core genes, often referred to as the dnm genes, encode the enzymes that catalyze the multi-step conversion of D-glucose-1-phosphate into the final activated sugar.[4][5]

The primary enzymes and their corresponding genes in the this compound pathway are:

-

DnmL (TDP-D-glucose synthase/transferase): Initiates the pathway.[5]

-

DnmM (TDP-D-glucose 4,6-dehydratase): Catalyzes the first committed step toward deoxysugar formation.[5]

-

DnmU (TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Performs a crucial double epimerization.[1][5]

-

DnmJ (Aminotransferase): Adds the amino group at the C-3 position.[1][5]

-

DnmV (Ketoreductase): Catalyzes the final reduction step to form the this compound sugar.[1][5]

-

DnrQ: A gene also identified as being required for this compound biosynthesis.[6][7]

The Biochemical Pathway of TDP-L-Daunosamine Synthesis

The biosynthesis of TDP-L-daunosamine begins with the central metabolite D-glucose-1-phosphate and proceeds through a series of enzymatic modifications involving dehydration, epimerization, transamination, and reduction. The entire pathway is dedicated to producing the activated nucleotide sugar, which is then attached to the aglycone scaffold ε-rhodomycinone by a glycosyltransferase (DnrS).[4][5][6]

The key steps are as follows:

-

Formation of TDP-D-glucose: The pathway initiates with the conversion of D-glucose-1-phosphate and dTTP to TDP-D-glucose, a reaction catalyzed by TDP-D-glucose synthase (encoded by a gene like dnmL).[5]

-

Dehydration: TDP-D-glucose 4,6-dehydratase (DnmM) catalyzes the NAD+-dependent irreversible conversion of TDP-D-glucose into TDP-4-keto-6-deoxy-D-glucose.[5][8] This is a critical intermediate for many deoxysugar pathways.[1]

-

Epimerization: The enzyme TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (DnmU) facilitates a double epimerization at the C-3 and C-5 positions, converting the intermediate to TDP-4-keto-6-deoxy-L-mannose.[1][9][10]

-

Transamination: An aminotransferase, DnmJ, utilizes a pyridoxal phosphate (PLP) cofactor to catalyze the transfer of an amino group to the C-3 position, forming TDP-3-amino-4-keto-6-deoxy-L-mannose (TDP-L-acosamine precursor).[1] Studies have identified this transamination step as a potential bottleneck in the overall pathway.[1][2]

-

Ketoreduction: In the final step, an NADPH-dependent 4-ketoreductase (DnmV) reduces the C-4 keto group to a hydroxyl group, yielding the final product, TDP-L-daunosamine, with a specific S-configuration at the C-4 position.[1][5]

Caption: The enzymatic cascade for TDP-L-daunosamine biosynthesis in S. peucetius.

Quantitative Data Presentation

Quantitative analysis of the enzymes in the this compound pathway is crucial for identifying rate-limiting steps and optimizing metabolic flux. While comprehensive kinetic data for all enzymes is not fully consolidated, specific studies have characterized key enzymes.

Table 1: Kinetic Parameters of TDP-D-glucose 4,6-dehydratase (DnmM) from S. peucetius

| Substrate | K'm (µM) | V'max (nmol min⁻¹ mg⁻¹) | Reference |

|---|---|---|---|

| TDP-D-glucose | 34.7 | 201 | [8] |

| NAD⁺ | 20.1 | 180 |[8] |

Data obtained from purification and characterization studies of the enzyme from S. peucetius ATCC 29050.[8]

Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are methodologies for key experimental approaches.

In Vitro Reconstitution of the Biosynthetic Pathway

This protocol allows for the synthesis of TDP-L-daunosamine from precursors outside of a living cell, enabling detailed study of the enzymatic cascade and identification of bottlenecks.[1][2]

Methodology:

-

Gene Cloning and Expression:

-

The genes dnmJ, dnmU, and dnmV from S. peucetius are amplified via PCR and cloned into pET expression vectors containing an N-terminal His₆-tag sequence.

-

For enzymes that are difficult to express solubly (e.g., DnmT, a homolog of the dehydratase), functional homologs from other organisms (e.g., EvaA from Amycolatopsis orientalis) can be substituted.[1]

-

The resulting plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to log-phase cultures.

-

-

Protein Purification:

-

E. coli cells are harvested by centrifugation and lysed (e.g., via sonication) in a suitable buffer.

-

The soluble, His₆-tagged proteins are purified from the cell lysate using nickel-affinity chromatography (e.g., Ni-NTA resin).

-

Protein purity and concentration are assessed using SDS-PAGE and a Bradford assay, respectively.[1]

-

-

One-Pot, Two-Step Enzymatic Synthesis:

-

Step I (Formation of Aminated Intermediate): In a buffered solution (e.g., 50 mM Bis-Tris Propane, pH 7.5), the starting substrate TDP-4-keto-6-deoxy-D-glucose is incubated with the purified dehydratase (e.g., EvaA) and aminotransferase (DnmJ), along with necessary cosubstrates (e.g., PLP and an amino donor).[1] This step is run to completion to ensure full conversion of the initial substrate.

-

Step II (Final Conversion): The enzymes DnmU (epimerase) and DnmV (ketoreductase), along with the cosubstrate NADPH, are added directly to the reaction mixture from Step I.[1]

-

The reaction is incubated at a controlled temperature (e.g., 24 °C) and monitored over time.

-

-

Product Analysis:

-

The reaction is quenched (e.g., by heating or adding an organic solvent).

-

The formation of TDP-L-daunosamine and the consumption of intermediates are analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Gene Deletion via CRISPR/Cas9-mediated Genome Editing

Creating targeted gene knockouts in S. peucetius is essential for confirming gene function in vivo. CRISPR/Cas9 has become a powerful tool for this purpose.[11][12]

Methodology:

-

Design of CRISPR/Cas9 System:

-

A suitable all-in-one CRISPR/Cas9 vector for Streptomyces (e.g., pCRISPomyces-2) is chosen.[13]

-

A 20-bp guide RNA (gRNA) sequence targeting the gene of interest (e.g., dnmJ) is designed, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence in the genome.

-

Homology repair templates (HRTs) are designed. These consist of ~1 kb DNA fragments homologous to the regions immediately upstream and downstream of the target gene.

-

-

Plasmid Construction:

-

The gRNA sequence is cloned into the CRISPR/Cas9 vector.

-

The upstream and downstream HRTs are amplified from S. peucetius genomic DNA and assembled into the linearized gRNA-containing vector using a method like Gibson Assembly.[13]

-

-

Intergeneric Conjugation:

-

The final construct is transformed into a methylation-deficient E. coli donor strain (e.g., S17-1).[11]

-

The donor E. coli is co-cultured with S. peucetius spores or mycelia on a suitable mating medium (e.g., SP or MS agar).

-

After incubation, the plates are overlaid with antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants containing the plasmid).[11]

-

-

Screening and Validation of Mutants:

-

Exconjugants are cultured on non-selective media to allow for the loss of the temperature-sensitive CRISPR plasmid.

-

Colonies are then screened for the desired deletion via colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

-

The deletion in putative mutants is confirmed by Sanger sequencing of the PCR product.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a this compound biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Cloning and characterization of the Streptomyces peucetius dnrQS genes encoding a this compound biosynthesis enzyme and a glycosyl transferase involved in daunorubicin biosynthesis | Semantic Scholar [semanticscholar.org]

- 8. Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two RmlC homologs catalyze dTDP-4-keto-6-deoxy-d-glucose epimerization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dTDP-4-dehydrorhamnose 3,5-epimerase - Wikipedia [en.wikipedia.org]

- 11. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]

- 13. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

The Crucial Role of Daunosamine in the Efficacy of Anthracycline Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of the daunosamine sugar moiety in anthracycline antibiotics, a class of potent chemotherapeutic agents. We will delve into its critical contributions to DNA binding, cytotoxicity, and interaction with topoisomerase II, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular and cellular processes.

Introduction: The Arquitecture of Anthracyclines

Anthracycline antibiotics, such as the widely used doxorubicin and daunorubicin, are cornerstone treatments for a variety of cancers, including leukemias, lymphomas, and solid tumors.[1][2][3] Their molecular structure consists of a tetracyclic aglycone, which is responsible for the drug's color and ability to intercalate into DNA, and a sugar moiety, most commonly this compound, attached at the C-7 position.[4] this compound, a 3'-amino-2',3',6'-trideoxy-L-lyxo-hexopyranose, is not merely a passive component but plays a pivotal and multifaceted role in the therapeutic efficacy and molecular mechanism of these drugs.

The this compound moiety, particularly its positively charged amino group at the 3' position, is critical for the anticancer activity of class I anthracyclines.[5] This guide will elucidate the specific functions of this compound, drawing upon key experimental findings to provide a comprehensive understanding for researchers in oncology and drug development.

The Role of this compound in DNA Intercalation and Binding Affinity

One of the primary mechanisms of action of anthracyclines is their ability to intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription.[5][6] The planar aglycone ring system inserts itself into the DNA double helix, while the this compound sugar resides in the minor groove.[5]

The interaction of this compound with the DNA minor groove is crucial for stabilizing the drug-DNA complex. The protonated amino group of this compound forms electrostatic interactions and hydrogen bonds with the phosphate backbone and bases of DNA, significantly contributing to the overall binding affinity.[5] The precise positioning of the this compound moiety in the minor groove also influences the sequence specificity of DNA binding.[2][7]

Quantitative Analysis of DNA Binding

The affinity of anthracyclines for DNA can be quantified using various biophysical techniques. The following table summarizes representative binding constant (K) values for doxorubicin and its analogues, highlighting the importance of the this compound moiety.

| Compound | DNA Binding Constant (K) (M⁻¹) | Experimental Condition | Reference |

| Doxorubicin | 1.5 x 10⁶ | 50 mM NaCl, pH 7.0 | [8] |

| Daunorubicin | 1.2 x 10⁶ | 50 mM NaCl, pH 7.0 | [8] |

| Aglycone (adriamycinone) | ~10³ - 10⁴ | Estimated |

Note: The binding affinity of the aglycone alone is significantly lower, demonstrating the critical contribution of the this compound sugar to the overall stability of the drug-DNA complex.

This compound's Influence on Cytotoxicity and Structure-Activity Relationships

The presence and chemical nature of the this compound moiety are directly correlated with the cytotoxic potency of anthracyclines. Structure-activity relationship (SAR) studies have consistently shown that modifications to the this compound sugar can dramatically alter the drug's anticancer activity.

The primary amino group at the 3' position is a key determinant of cytotoxicity.[5] N-alkylation of this amino group can either decrease or, in some cases, enhance cytotoxic activity, depending on the nature of the substituent.[9][10] For instance, some N,N-dimethylated derivatives have shown reduced mutagenic activity while retaining or even increasing cytotoxic effects, suggesting a potential avenue for developing safer analogues.[9][11]

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for doxorubicin and related compounds against various cancer cell lines, illustrating the impact of this compound modifications on cytotoxicity.

| Compound | Cell Line | IC50 (nM) | Reference |

| Doxorubicin | K562 (human myelogenous leukemia) | ~50 | [10] |

| Daunorubicin | L1210 (mouse leukemia) | ~30 | [12] |

| 2-pyrrolinodoxorubicin | Various human and mouse cancer cells | 500-1000 times more active than doxorubicin | [13] |

| N,N-dimethyladriamycin | Friend erythroleukemia cells | Cytotoxic at higher concentrations than adriamycin | [11] |

The Pivotal Role of this compound in Topoisomerase II Poisoning

Beyond simple DNA intercalation, a major mechanism of anthracycline-induced cell death is the poisoning of topoisomerase II (Top2).[14][15] Top2 is an essential enzyme that manages DNA topology by creating transient double-strand breaks (DSBs). Anthracyclines stabilize the "cleavable complex," a ternary structure formed by Top2, DNA, and the drug, which prevents the re-ligation of the DNA strands.[15] This leads to the accumulation of permanent DSBs, triggering downstream DNA damage responses and ultimately apoptosis.

The this compound moiety is intimately involved in the formation and stabilization of this ternary complex.[1] It interacts with both the DNA minor groove and the Top2 enzyme, acting as a critical linker that locks the complex in place.[16]

Signaling Pathway of Anthracycline-Induced DNA Damage and Apoptosis

The stabilization of the Top2-DNA-anthracycline cleavable complex initiates a cascade of cellular events. The following diagram illustrates this signaling pathway.

Caption: Anthracycline-induced DNA damage and apoptosis pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

DNA Footprinting Assay to Determine Drug Binding Sites

Objective: To identify the specific DNA sequences where anthracyclines bind.

Methodology:

-

DNA Labeling: A DNA fragment of known sequence is radioactively or fluorescently labeled at one end.

-

Drug-DNA Binding: The labeled DNA is incubated with varying concentrations of the anthracycline antibiotic to allow for binding equilibrium to be reached.

-

Enzymatic or Chemical Cleavage: The DNA is then partially cleaved by a DNA-cleaving agent, such as DNase I or hydroxyl radicals. The cleavage agent will cut the DNA at every position except where the drug is bound, as the bound drug protects the DNA from cleavage.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography/Fluorescence Imaging: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The positions where the drug was bound will appear as "footprints," or gaps in the ladder of DNA fragments, compared to a control lane with no drug.

MTT Assay for Cytotoxicity Determination

Objective: To measure the cytotoxic effect of anthracyclines on cancer cells by assessing cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are then treated with a range of concentrations of the anthracycline compound for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase II Cleavage Assay

Objective: To determine the ability of anthracyclines to stabilize the topoisomerase II-DNA cleavable complex.

Methodology:

-

DNA Substrate: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

-

Reaction Mixture: The reaction mixture contains the supercoiled DNA, purified human topoisomerase IIα or IIβ, the anthracycline compound at various concentrations, and a reaction buffer containing ATP.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the cleavable complex.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., sodium dodecyl sulfate, SDS) and a proteinase (e.g., proteinase K). The SDS traps the covalent intermediate by denaturing the Top2 enzyme, while proteinase K digests the enzyme, leaving a covalent DNA-peptide adduct. This results in the conversion of supercoiled DNA to linear DNA.

-

Agarose Gel Electrophoresis: The DNA is then separated by agarose gel electrophoresis.

-

Visualization and Quantification: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and imaged. The amount of linear DNA formed is quantified to determine the extent of cleavable complex stabilization.

Experimental Workflow for Assessing Anthracycline Activity

The following diagram outlines a typical experimental workflow for evaluating a novel anthracycline analogue.

Caption: A typical experimental workflow for the evaluation of new anthracycline analogues.

Conclusion and Future Directions

The this compound moiety is an indispensable component of anthracycline antibiotics, playing a direct and critical role in their anticancer activity. Its contributions to DNA binding affinity, sequence specificity, cytotoxicity, and the poisoning of topoisomerase II are well-established. A thorough understanding of the structure-activity relationships of the this compound sugar is paramount for the rational design of new anthracycline analogues with improved efficacy and reduced side effects, particularly cardiotoxicity.

Future research should continue to explore modifications of the this compound moiety to enhance tumor targeting, overcome drug resistance, and minimize off-target toxicities. The development of novel glycosylation strategies and the synthesis of analogues with altered sugar stereochemistry or substitutions hold promise for the next generation of anthracycline-based chemotherapeutics. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance this critical area of cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substitutions at C2' of this compound in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The interaction of daunorubicin and doxorubicin with DNA and chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of anthracycline-induced genotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship between anthracycline-induced differentiation and inhibition of glycoprotein synthesis in Friend erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA interactions of 2-pyrrolinodoxorubicin, a distinctively more potent this compound-modified analogue of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Stereochemistry of L-Daunosamine: A Lynchpin in Anthracycline-Based Cancer Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Daunosamine, a 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose, is a critical monosaccharide component of the widely used anthracycline antibiotics, daunorubicin and doxorubicin. Its specific stereochemistry is not merely a structural feature but a fundamental determinant of the biological activity and clinical efficacy of these potent anticancer agents. This technical guide provides a comprehensive overview of the stereochemistry of L-daunosamine, its profound impact on the mechanism of action of anthracyclines, and the experimental methodologies employed for its characterization. Particular emphasis is placed on its role in DNA intercalation, topoisomerase II inhibition, and the downstream signaling pathways that ultimately lead to cancer cell apoptosis.

The Stereochemical Landscape of L-Daunosamine

L-Daunosamine is a deoxyamino sugar characterized by a specific arrangement of its chiral centers. The "L" designation refers to the stereoconfiguration at C-5, which is analogous to that of L-glyceraldehyde. The lyxo configuration describes the relative stereochemistry of the substituents on the pyranose ring.

The precise spatial orientation of the amino group at C-3' and the hydroxyl group at C-4' is paramount for the biological activity of the parent anthracycline. Alterations in the stereochemistry at these positions can dramatically impact the drug's ability to bind to its biological targets and can influence its toxicity profile. For instance, the epimerization of the C-4' hydroxyl group of doxorubicin results in epirubicin, an analog with a different therapeutic and toxicity profile.

Quantitative Stereochemical Data

The precise stereochemical features of L-daunosamine and its derivatives have been elucidated through various analytical techniques. The following tables summarize key quantitative data.

Table 1: Optical Rotation Data for L-Daunosamine Derivatives

| Compound | Solvent | Concentration (c) | Wavelength (λ) | Specific Rotation [α] |

| L-Daunosamine Hydrochloride | H₂O | 1.0 g/100mL | 589 nm (Na D-line) | -54.0° |

| N-Trifluoroacetyl-L-daunosamine | CHCl₃ | 0.5 g/100mL | 589 nm (Na D-line) | -128.0° |

Table 2: Selected ¹H and ¹³C NMR Chemical Shift Data for a Protected L-Daunosamine Derivative (Methyl 4-O-acetyl-3-N-trifluoroacetyl-α-L-daunosaminide) in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | 4.85 (d, J=3.5 Hz) | 99.5 |

| 2'eq | 1.90 (ddd, J=13.0, 5.0, 3.0 Hz) | 34.2 |

| 2'ax | 2.15 (dt, J=13.0, 4.0 Hz) | |

| 3' | 4.20 (m) | 48.8 |

| 4' | 5.10 (br s) | 65.1 |

| 5' | 4.05 (dq, J=9.5, 6.0 Hz) | 68.3 |

| 6' | 1.25 (d, J=6.0 Hz) | 16.7 |

Significance of L-Daunosamine Stereochemistry in Biological Activity

The stereochemistry of the L-daunosamine moiety is integral to the anticancer mechanism of anthracyclines, which primarily involves:

-

DNA Intercalation and Topoisomerase II Poisoning: The planar tetracyclic aglycone of daunorubicin and doxorubicin intercalates between DNA base pairs. The L-daunosamine sugar resides in the minor groove of the DNA, where its C-3' amino group forms a crucial ionic bond with the phosphate backbone. This interaction helps to stabilize the drug-DNA complex.[1][2] This stabilized complex traps topoisomerase II, an enzyme essential for DNA replication and repair, in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.[1][2][3]

-

Modulation of DNA Binding Specificity: Modifications to the stereochemistry of the daunosamine sugar can alter the DNA sequence specificity of the parent drug.

Signaling Pathways Modulated by this compound-Containing Anthracyclines

The cellular response to anthracycline-induced DNA damage is complex and involves the activation of multiple signaling pathways.

Daunorubicin-Induced Ceramide Signaling Pathway

Daunorubicin has been shown to induce the production of the lipid second messenger ceramide, which is a key mediator of apoptosis. This can occur through two primary mechanisms: the hydrolysis of sphingomyelin by sphingomyelinase or the de novo synthesis of ceramide via the activation of ceramide synthase.[4][5][6][7]

Doxorubicin-Induced p38 MAPK Signaling Pathway

Doxorubicin-induced cellular stress, including the generation of reactive oxygen species (ROS), leads to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[8][9][10][11][12] Activation of p38 MAPK can, in turn, trigger downstream signaling cascades that contribute to apoptosis.

Experimental Protocols

Synthesis of a Protected L-Daunosamine Glycoside Donor

The following is a representative protocol for the synthesis of a thioglycoside donor of L-daunosamine, which can be used for the glycosylation of aglycones.[13]

Materials:

-

Methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

-

UV lamp (254 nm)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Thiophenol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Silica gel for column chromatography

Procedure:

-

Photochemical Aziridination: A solution of methyl 4-O-azidocarbonyl-2,3,6-trideoxy-L-hex-2-enopyranoside in a mixture of CH₂Cl₂ and CH₃CN is irradiated with a UV lamp at 254 nm at room temperature until the starting material is consumed (monitored by TLC).

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Reductive Opening of Aziridine: The crude product is dissolved in MeOH and cooled to 0 °C. NaBH₄ is added portion-wise, and the reaction is stirred until completion.

-

Work-up: The reaction is quenched by the addition of water and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Thioglycoside Formation: The resulting protected amino alcohol is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Thiophenol and BF₃·OEt₂ are added, and the reaction is stirred until completion.

-

Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with CH₂Cl₂. The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography to afford the desired thioglycoside.

Enzymatic Synthesis of dTDP-L-Daunosamine

This protocol describes the in vitro enzymatic synthesis of the activated sugar donor, dTDP-L-daunosamine.[14][15][16][17]

Materials:

-

dTDP-D-glucose

-

Enzymes: DnmL, DnmM, DnmU, DnmJ, DnmV (from Streptomyces peucetius)

-

NAD⁺

-

Pyridoxal phosphate (PLP)

-

L-glutamate

-

NADPH

-

Tris-HCl buffer (pH 7.5)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, dTDP-D-glucose, NAD⁺, PLP, and L-glutamate.

-

Enzyme Addition (Step 1): Add the enzymes DnmL, DnmM, and DnmU to initiate the conversion of dTDP-D-glucose to dTDP-3-keto-L-rhamnose.

-

Incubation (Step 1): Incubate the reaction mixture at 30 °C for 2 hours.

-

Enzyme Addition (Step 2): Add the enzymes DnmJ and DnmV, along with NADPH.

-

Incubation (Step 2): Continue the incubation at 30 °C for an additional 4 hours.

-

Reaction Termination: Terminate the reaction by heating at 95 °C for 5 minutes.

-

Analysis: The formation of dTDP-L-daunosamine can be analyzed by HPLC-MS.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified L-daunosamine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Analysis:

-

Process the spectra using appropriate software.

-

Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra. The stereochemistry can be inferred from the magnitude of the coupling constants between vicinal protons.

Characterization by X-ray Crystallography

Crystallization:

-

Dissolve the purified L-daunosamine derivative in a suitable solvent to achieve a supersaturated solution.

-

Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals of suitable quality for X-ray diffraction.

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles, which will confirm the absolute stereochemistry.

Conclusion

The precise stereochemistry of L-daunosamine is a masterstroke of natural product biosynthesis, endowing anthracycline antibiotics with their potent anticancer activity. A thorough understanding of its three-dimensional structure is indispensable for the rational design of new, more effective, and less toxic anthracycline analogs. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are working to harness the therapeutic potential of this remarkable sugar moiety. The continued exploration of the intricate interplay between the stereochemistry of L-daunosamine and its biological targets will undoubtedly pave the way for the next generation of anthracycline-based chemotherapeutics.

References

- 1. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Signaling pathways activated by daunorubicin. | Semantic Scholar [semanticscholar.org]

- 6. Ceramide synthase mediates daunorubicin-induced apoptosis: an alternative mechanism for generating death signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Daunorubicin‐induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis. | The EMBO Journal [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. drpress.org [drpress.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Activation of the p38 MAPK/NF-κB pathway contributes to doxorubicin-induced inflammation and cytotoxicity in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. smu-tao-group.github.io [smu-tao-group.github.io]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Daunosamine's Critical Role in Anthracycline Chemotherapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the integral role of the amino sugar daunosamine as a core component of the widely used anthracycline antibiotics, doxorubicin and daunorubicin. We will delve into the biosynthesis of this compound, its incorporation into the final drug molecules, and the mechanisms by which these powerful chemotherapeutic agents exert their cytotoxic effects. This guide provides quantitative data, detailed experimental protocols, and visual representations of key pathways to support researchers in the fields of oncology, pharmacology, and medicinal chemistry.

Chemical Structures and the Significance of this compound

Doxorubicin and daunorubicin are closely related anthracycline antibiotics, differing only by a hydroxyl group on the C-14 position of the aglycone backbone of doxorubicin.[1] Both molecules consist of a tetracyclic aglycone, daunomycinone, linked to the amino sugar L-daunosamine.[2] This this compound moiety is crucial for the biological activity of these drugs, playing a key role in their interaction with DNA and topoisomerase II.[3][4]

Biosynthesis of this compound and its Incorporation into Anthracyclines

The biosynthesis of doxorubicin and daunorubicin is a complex process occurring in Streptomyces peucetius.[5] A critical part of this pathway is the synthesis of the activated sugar donor, dTDP-L-daunosamine, from glucose-1-phosphate.[2][5][6]

The biosynthetic pathway for dTDP-L-daunosamine involves a series of enzymatic steps:

-

Formation of dTDP-D-glucose: The pathway initiates with the conversion of glucose-1-phosphate and dTTP to dTDP-D-glucose, a reaction catalyzed by glucose-1-phosphate thymidylyltransferase (encoded by genes like dnmL or rmbA).[2]

-

Dehydration: dTDP-D-glucose is then converted to dTDP-4-keto-6-deoxy-D-glucose by dTDP-D-glucose 4,6-dehydratase (encoded by dnmM or rmbB).[2]

-

Epimerization: An epimerase (encoded by dnmU) acts on dTDP-4-keto-6-deoxy-D-glucose to produce dTDP-4-keto-6-deoxy-L-glucose.[5]

-

Amination and Reduction: Subsequent enzymatic reactions involving an aminotransferase (dnmJ) and a ketoreductase (dnmV) lead to the formation of dTDP-L-daunosamine.[5]

Once synthesized, dTDP-L-daunosamine is transferred to the aglycone ε-rhodomycinone by a glycosyltransferase (dnrS) and an auxiliary protein (dnrQ), forming rhodomycin D.[5] A series of post-glycosylation modifications, including methylation, decarboxylation, and hydroxylation, then convert rhodomycin D into daunorubicin and subsequently doxorubicin.[5]

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

The primary mechanism of action for both doxorubicin and daunorubicin involves their interaction with DNA.[4][7][8] The planar tetracyclic aglycone intercalates between DNA base pairs, while the this compound sugar moiety sits in the minor groove.[4] This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[][10]

Furthermore, these anthracyclines are potent inhibitors of topoisomerase II.[4][7] They act as "topoisomerase poisons" by stabilizing the covalent complex formed between topoisomerase II and DNA, which contains a transient double-strand break.[11][12] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of doxorubicin and daunorubicin is typically quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.

| Cell Line | Drug | IC50 (µM) | Citation |

| BFTC-905 (Bladder Cancer) | Doxorubicin | 2.3 | [13] |

| MCF-7 (Breast Cancer) | Doxorubicin | 2.5 | [13] |

| M21 (Melanoma) | Doxorubicin | 2.8 | [13] |

| HeLa (Cervical Cancer) | Doxorubicin | 2.9 | [13] |

| UMUC-3 (Bladder Cancer) | Doxorubicin | 5.1 | [13] |

| HepG2 (Hepatocellular Carcinoma) | Doxorubicin | 12.2 | [13] |

| TCCSUP (Bladder Cancer) | Doxorubicin | 12.6 | [13] |

| Huh7 (Hepatocellular Carcinoma) | Doxorubicin | > 20 | [13] |

| VMCUB-1 (Bladder Cancer) | Doxorubicin | > 20 | [13] |

| A549 (Lung Cancer) | Doxorubicin | > 20 | [13] |

| EPG85-257 (Gastric Carcinoma) | Daunorubicin | ~0.02 | [14] |

| EPP85-181 (Pancreatic Carcinoma) | Daunorubicin | ~0.01 | [14] |

| EPG85-257RDB (MDR Gastric) | Daunorubicin | ~5 | [14] |

| EPP85-181RDB (MDR Pancreatic) | Daunorubicin | ~2 | [14] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of doxorubicin and daunorubicin by measuring cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Doxorubicin/Daunorubicin stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of doxorubicin or daunorubicin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (medium only) and blank wells (medium without cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

HPLC Analysis of Doxorubicin and Daunorubicin

This protocol outlines a general method for the quantification of doxorubicin or daunorubicin in biological samples.

Instrumentation and Conditions:

-

HPLC System: An isocratic or gradient HPLC system with a fluorescence or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 32:68 v/v) with pH adjusted to 2.6 with phosphoric acid is a common starting point.[15] The exact composition may need optimization.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: For fluorescence detection, excitation at 475 nm and emission at 555 nm.[15] For UV detection, 254 nm can be used.[16]

-

Injection Volume: 20-50 µL.

Procedure:

-

Sample Preparation: For plasma samples, protein precipitation is a common method. Add a precipitating agent like acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Calibration Curve: Prepare a series of calibration standards by spiking a known concentration of doxorubicin or daunorubicin into a blank matrix (e.g., plasma). Inject each standard to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared unknown samples.

-

Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay determines the inhibitory effect of a compound on the catalytic activity of topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP)

-

Doxorubicin/Daunorubicin

-

Loading dye

-

Agarose gel

-

Electrophoresis buffer

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound (doxorubicin or daunorubicin) at various concentrations.

-

Enzyme Addition: Add purified topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA minicircles from the catenated kDNA network.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.

Conclusion

This compound is an indispensable component of the anthracycline chemotherapeutics doxorubicin and daunorubicin, playing a pivotal role in their anticancer activity. A thorough understanding of its biosynthesis, its incorporation into the final drug molecules, and the subsequent mechanism of action is crucial for the development of novel and more effective anticancer agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Daunorubicin - Wikipedia [en.wikipedia.org]

- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Doxorubicin - Wikipedia [en.wikipedia.org]

- 8. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Crucial Role of the Daunosamine Sugar Moiety in DNA Intercalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role the daunosamine sugar moiety plays in the DNA intercalation of anthracycline antibiotics, such as daunorubicin and doxorubicin. These compounds are potent anticancer agents whose efficacy is intrinsically linked to their interaction with DNA. Understanding the specific contributions of the this compound sugar is critical for the rational design of new, more effective, and less toxic chemotherapeutic agents.

Introduction: The Architecture of Anthracycline-DNA Interaction

Anthracycline antibiotics, including the widely used daunorubicin and doxorubicin, exert their cytotoxic effects primarily through the inhibition of DNA replication and transcription. This is achieved by intercalating their planar tetracyclic aglycone ring system between DNA base pairs and inhibiting the enzyme topoisomerase II. The general structure of these drugs consists of a planar, hydrophobic tetracycline ring linked to a this compound sugar through a glycosidic linkage[1]. While the planar ring is responsible for the intercalation itself, the this compound sugar, positioned in the minor groove of the DNA, is essential for the stability and specificity of the drug-DNA complex[2][3][4].

Crystallographic studies have revealed that upon binding, the anthraquinone moiety of the drug inserts between adjacent base pairs, while the this compound sugar and the saturated cyclohexane ring occupy the minor groove[5]. The positively charged amino group on the this compound sugar is crucial for this interaction, contributing to the overall binding affinity through electrostatic interactions with the negatively charged phosphate backbone of DNA[1].

Quantitative Analysis of DNA Binding Affinity

The contribution of the this compound moiety to the overall DNA binding affinity is evident when comparing the binding constants of the complete anthracycline molecule with its aglycone counterpart, which lacks the sugar. The data consistently demonstrates a significant reduction in binding affinity upon removal of the this compound sugar, underscoring its critical role in stabilizing the drug-DNA complex.

| Compound | DNA Source | Method | Binding Constant (K) (M⁻¹) | Temperature (°C) | Ionic Strength/Buffer Conditions | Reference |

| Daunorubicin | Calf Thymus DNA | Optical Method | 0.10 - 0.12 x 10⁶ | 37 | 10% serum | [6][7] |

| Doxorubicin | Calf Thymus DNA | Optical Method | 0.13 - 0.16 x 10⁶ | 37 | 10% serum | [6][7] |

| Doxorubicin | Not Specified | Not Specified | ~10⁴ | Not Specified | Not Specified | [8] |

| Doxorubicinone (Aglycone) | Not Specified | Spectroscopic & Calorimetric | Does not intercalate; likely minor groove binding | Not Specified | Not Specified | [2] |

Structural Interactions of the this compound Moiety in the DNA Minor Groove

X-ray crystallography and NMR spectroscopy have provided detailed insights into the specific interactions between the this compound sugar and the DNA minor groove. These studies reveal a network of hydrogen bonds and van der Waals contacts that anchor the drug to the DNA.

The amino group at the 3' position of the this compound sugar is of particular importance. In the crystal structure of the daunorubicin-d(CGTACG) complex, the amino sugar resides in the minor groove, although direct hydrogen bonding to the DNA was not observed in this specific structure[9][10]. However, in the d(CGATCG)-daunomycin complex, the N-3' of the this compound forms a hydrogen bond with the O-2 of a neighboring thymine base[11]. This electrostatic interaction is crucial for positioning the sugar for extensive van der Waals contacts with the DNA, thereby stabilizing the complex[11].

Modifications to the this compound moiety can significantly impact DNA binding and biological activity. For instance, substitutions at the C2' position of this compound can alter the sequence specificity of the drug[8]. Furthermore, the replacement of the primary amino group at the C-3' position can lead to derivatives with an enhanced ability to form covalent adducts with DNA[12].

Experimental Protocols for Studying Drug-DNA Interactions

Several biophysical techniques are employed to characterize the binding of anthracyclines to DNA. The following are detailed methodologies for three key experiments.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to determine the binding affinity of a ligand to DNA. The intrinsic fluorescence of anthracyclines is often quenched upon binding to DNA, and this change can be monitored to calculate the binding constant.

Objective: To determine the binding constant (K) of an anthracycline to DNA.

Materials:

-

Anthracycline drug (e.g., Daunorubicin) stock solution of known concentration.

-

Calf Thymus DNA stock solution of known concentration (in base pairs).

-

Buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a solution of the anthracycline at a fixed concentration in the buffer.

-

Record the initial fluorescence emission spectrum of the drug solution.

-

Titrate the drug solution with increasing concentrations of the DNA stock solution.

-

After each addition of DNA, allow the solution to equilibrate for a set time (e.g., 5 minutes) and then record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for the dilution effect at each titration point.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the binding isotherm using a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K).

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the conformational changes in DNA upon drug binding. Intercalation of anthracyclines into the DNA double helix induces characteristic changes in the CD spectrum of DNA.

Objective: To investigate the conformational changes in DNA upon anthracycline binding.

Materials:

-

Anthracycline drug stock solution.

-

DNA stock solution (e.g., Calf Thymus DNA).

-

Buffer solution (e.g., phosphate buffer, pH 7.0).

-

CD spectropolarimeter.

-

Quartz cuvettes with a defined path length (e.g., 1 cm).

Procedure:

-

Record the CD spectrum of the DNA solution alone in the buffer from approximately 220 nm to 320 nm.

-

Prepare a series of solutions with a fixed DNA concentration and increasing concentrations of the anthracycline.

-

Incubate each solution for a sufficient time to reach binding equilibrium.

-

Record the CD spectrum for each solution under the same experimental conditions as the DNA alone.

-

Subtract the CD spectrum of the buffer from all recorded spectra.

-

Analyze the changes in the CD bands of the DNA (typically around 245 nm and 275 nm) to infer conformational changes (e.g., B-form to A-form transition).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Objective: To determine the complete thermodynamic profile of anthracycline-DNA binding.

Materials:

-

Anthracycline drug solution of known concentration.

-

DNA solution of known concentration.

-

Degassed buffer solution.

-

Isothermal Titration Calorimeter.

Procedure:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the anthracycline solution into the titration syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of small, sequential injections of the anthracycline solution into the DNA solution.

-

Record the heat change associated with each injection.

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of drug to DNA.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Signaling Pathways and Cellular Consequences

The intercalation of anthracyclines into DNA and the subsequent inhibition of topoisomerase II trigger a cascade of cellular events, ultimately leading to apoptosis or cell death. A key signaling pathway activated in response to the DNA double-strand breaks induced by these drugs is the ATM/Chk2 pathway[13][14].

DNA Damage Response Pathway

Caption: DNA damage response pathway initiated by anthracyclines.

Upon formation of the ternary drug-DNA-topoisomerase II complex, the enzyme's ability to re-ligate the DNA strands is inhibited, leading to the accumulation of DNA double-strand breaks (DSBs)[15][16]. These DSBs are recognized by the cell's DNA damage surveillance machinery, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase[13]. Activated ATM then phosphorylates and activates a number of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53[13][14]. Activation of p53 can lead to either cell cycle arrest, allowing time for DNA repair, or the induction of apoptosis if the damage is too severe.

Experimental Workflow Visualization

The process of characterizing the role of the this compound moiety in DNA intercalation involves a logical progression of experiments, from initial binding studies to detailed structural and cellular analyses.

Experimental Workflow for Drug-DNA Interaction Analysis

Caption: Workflow for investigating the this compound moiety's role.

Conclusion

The this compound sugar moiety is an indispensable component of anthracycline antibiotics, playing a multifaceted role in their interaction with DNA. Its presence in the minor groove significantly enhances the stability of the drug-DNA complex through a network of specific electrostatic and van der Waals interactions. The quantitative data unequivocally demonstrates a marked decrease in DNA binding affinity upon removal of the this compound sugar. A thorough understanding of these interactions, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is paramount for the development of next-generation anthracyclines with improved therapeutic indices. Future research in this area will likely focus on the rational design of novel sugar moieties to modulate DNA binding affinity, sequence specificity, and ultimately, anticancer efficacy.

References

- 1. Interactions between morpholinyl anthracyclines and DNA. The crystal structure of a morpholino doxorubicin bound to d(CGTACG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigations into the DNA-binding mode of doxorubicinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Daunorubicin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A New Bisintercalating Anthracycline with Picomolar DNA Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substitutions at C2' of this compound in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions between an anthracycline antibiotic and DNA: molecular structure of daunomycin complexed to d(CpGpTpApCpG) at 1.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular structure of an anticancer drug-DNA complex: daunomycin plus d(CpGpTpApCpG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA-drug interactions. The crystal structure of d(CGATCG) complexed with daunomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sugar Moiety of Life-Saving Drugs: A Technical Guide to the Discovery and Isolation of Daunosamine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and, most critically, the detailed methodologies for the isolation and purification of daunosamine from natural sources. This compound, a vital amino sugar, is a cornerstone in the chemical structure of the widely used anthracycline antibiotics, daunorubicin and doxorubicin, which are indispensable in cancer chemotherapy. Understanding its origins and the methods to obtain it in a pure form is crucial for further research, drug modification, and the development of novel therapeutic agents.

Discovery and Natural Occurrences

This compound was first identified as a key component of the anthracycline antibiotic daunorubicin, which was isolated from the bacterium Streptomyces peucetius. This amino sugar, chemically known as 3-amino-2,3,6-trideoxy-L-lyxo-hexose, is integral to the biological activity of daunorubicin and its hydroxylated derivative, doxorubicin. The primary natural source of this compound is, therefore, the fermentation broths of Streptomyces peucetius that produce these life-saving anticancer drugs. While this compound itself is not typically found in a free state in nature, it is readily accessible through the chemical cleavage of the glycosidic bond in its parent anthracyclines.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces peucetius is a complex enzymatic process that starts from glucose-1-phosphate. The pathway involves a series of gene-encoded enzymes that modify the sugar molecule to produce the activated form, dTDP-L-daunosamine. This activated sugar is then transferred to the aglycone moiety to form the final anthracycline antibiotic.

An In-depth Technical Guide to the Physical and Chemical Properties of Daunosamine

Daunosamine, a critical amino sugar component of the widely used anthracycline antibiotics daunorubicin and doxorubicin, plays a pivotal role in the therapeutic efficacy and pharmacological properties of these potent anti-cancer agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a deoxy amino sugar, specifically 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranose.[1] Its structure is fundamental to the interaction of anthracyclines with DNA and topoisomerase II, contributing significantly to their cytotoxic effects. The presence of a primary amino group at the C-3' position is crucial for the biological activity of the parent compounds.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal (linear form)[3][4] |

| (3S,4S,5S)-4-amino-6-methyl-tetrahydropyran-2,5-diol (pyranose form)[3] | |

| Synonyms | 3-Amino-2,3,6-trideoxy-L-lyxo-hexose[1][5], L-Daunosamine[5] |

| CAS Number | 4305-54-8 (pyranose form)[1][3], 26548-47-0 (linear form)[3][4] |

| Molecular Formula | C6H13NO3[1][2][3][6][7] |

| Molecular Weight | 147.17 g/mol [1][6][7] |

| InChI | InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1[3][4] |

| InChIKey | WPJRFCZKZXBUNI-HCWXCVPCSA-N[3][4] |

| SMILES | C--INVALID-LINK--N)O">C@@HO[3][4] |

Physicochemical Properties

The physicochemical properties of this compound influence its reactivity, solubility, and its contribution to the overall characteristics of the anthracycline molecules.

Table 2: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Physical Form | Solid[8] | White to off-white crystalline powder[2] |

| Melting Point | 148 - 150 °C (acetone)[9] | 175-178°C (dec.)[8] |

| Boiling Point | 306.6°C at 760 mmHg[6] | Not available |

| Solubility | Soluble in water[3][10]. Slightly soluble in Methanol.[8][9] | Water-soluble.[2] |

| pKa | The pKa of the amino group in the context of anthracyclines is approximately 8.4.[11] Another source suggests a predicted pKa of 8.55 ± 0.70.[12] | Not available |

| LogP | 0.30410[9] | Not available |

| Density | 1.236 g/cm³[6] | Not available |

| Refractive Index | 1.518[6] | Not available |

Experimental Protocols

Several synthetic routes to this compound have been developed, often starting from readily available carbohydrate precursors or through asymmetric synthesis from non-carbohydrate starting materials.

A notable approach involves the synthesis of a versatile this compound donor, p-tolyl 4-O-acetyl-3-azido-2,3,6-trideoxy-1-thio-α-L-lyxo-hexopyranoside, from L-fucal. This method provides the donor in three steps with an overall yield of 32%. A similar procedure can be utilized to synthesize the epirubicin analog donor from L-rhamnal.[13]

Another synthetic strategy employs an asymmetric aldol reaction followed by a modified Curtius rearrangement to install the amino functionality, achieving an overall yield of 18% from non-carbohydrate precursors.[14]

This compound can be obtained in nearly quantitative yield through the acidic hydrolysis of doxorubicin.[15] This method provides a direct route to the amino sugar from the parent antibiotic, though the cost of doxorubicin can be a limiting factor for large-scale production.[15]

Spectral Data

While detailed spectral data with peak assignments were not fully available in the initial search, the use of various spectroscopic techniques for the characterization of this compound and its derivatives is well-documented.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are crucial for confirming the stereochemistry and constitution of synthesized this compound and its intermediates.[16] Studies on the interaction of daunomycin with dinucleotides have shown that the conformation of the this compound ring is altered upon binding, as observed by changes in NMR scalar coupling constants.[17]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. In studies of anthracycline-peptide conjugates, the loss of the this compound sugar is a dominant fragmentation pathway observed under electrospray ionization (ESI) conditions.[18][19] High-resolution mass spectrometry has been used to confirm the successful in vitro enzymatic synthesis of dTDP-L-daunosamine, with an experimentally determined m/z of 530.09494 for the [M-H]⁻ ion.[20]

Biosynthesis and Signaling Pathways

This compound is biosynthesized in actinomycetes, such as Streptomyces peucetius, as a key building block for anthracycline production. The biosynthesis involves a series of enzymatic reactions starting from dTDP-D-glucose.

The diagram below illustrates a simplified workflow for the in vitro enzymatic synthesis of dTDP-L-daunosamine, a key precursor in the biosynthesis of doxorubicin and daunorubicin.

Caption: In vitro enzymatic synthesis of dTDP-L-daunosamine.

While this compound itself is not directly involved in signaling pathways in mammalian cells, its structural features, particularly the amino group, are critical for the mechanism of action of the parent anthracyclines. The protonated amino group of this compound facilitates the intercalation of the anthracycline molecule into the minor groove of DNA, leading to the inhibition of DNA replication and transcription, and the poisoning of topoisomerase II. This ultimately triggers apoptotic cell death in cancer cells.

The diagram below illustrates the logical relationship of this compound within the mechanism of action of anthracyclines.

Caption: Role of this compound in the mechanism of action of anthracyclines.

References

- 1. This compound | CAS No- 4305-54-8 | Simson Pharma Limited [simsonpharma.com]

- 2. CAS 19196-51-1: L-Daunosamine HCl | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 26548-47-0: L-Daunosamine | CymitQuimica [cymitquimica.com]

- 6. Cas 4305-54-8,this compound | lookchem [lookchem.com]

- 7. biocompare.com [biocompare.com]

- 8. This compound HYDROCHLORIDE | 32385-06-1 [amp.chemicalbook.com]

- 9. L-DAUNOSAMINE, HYDROCHORIDE|lookchem [lookchem.com]

- 10. This compound - Wikiwand [wikiwand.com]

- 11. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derivate of this compound | 91108-50-8 [m.chemicalbook.com]

- 13. Short and efficient synthesis of a this compound donor from l-fucal - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. An NMR study of the interaction of daunomycin with dinucleotides and dinucleoside phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Crucial Role of the Daunosamine Amino Group in Anthracycline Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract